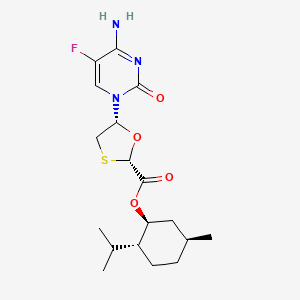

5-Fluoro ent-Lamivudine Acid D-Menthol Ester

Description

Properties

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-GZKBPPOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in the Stereocontrolled Synthesis of ent-Emtricitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Emtricitabine, a potent nucleoside reverse transcriptase inhibitor, is a chiral molecule where only the β-L-enantiomer possesses the desired therapeutic activity. Consequently, its unnatural enantiomer, ent-Emtricitabine (the β-D-enantiomer), serves as a critical reference standard and a tool for stereospecificity studies. This technical guide provides an in-depth exploration of the pivotal role of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester as a key intermediate in the stereoselective synthesis of ent-Emtricitabine. We will dissect the function of the D-menthol moiety as a chiral auxiliary, detailing the mechanistic principles that govern the diastereoselective formation of the crucial C-N glycosidic bond. This guide will further present a comprehensive, step-by-step methodology for the synthesis of this intermediate and its subsequent conversion, offering field-proven insights into the causality behind experimental choices.

Introduction: The Chirality Challenge in Emtricitabine Synthesis

Emtricitabine, chemically known as (2R,5S)-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, is a vital component of combination antiretroviral therapy for the treatment of HIV infection.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The therapeutic efficacy and safety profile are, however, confined to the single (2R,5S) or β-L enantiomer.[1] Its enantiomer, (2S,5R) or β-D-ent-Emtricitabine, and the corresponding diastereomers exhibit significantly lower antiviral activity and may contribute to off-target effects.[1]

This inherent stereospecificity necessitates a synthetic strategy that can precisely control the three-dimensional arrangement of atoms. While various methods, including enzymatic resolution, have been employed, the use of chiral auxiliaries remains a robust and widely adopted approach in industrial settings for achieving high enantiomeric purity.[2][3] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[4] After the desired stereocenter is established, the auxiliary is removed and can often be recovered.[4]

The Role of D-Menthol as a Chiral Auxiliary

In the synthesis of ent-Emtricitabine, D-menthol, a naturally occurring and readily available chiral molecule, serves as an effective chiral auxiliary.[5][6] Its rigid cyclohexane framework, adorned with three stereocenters, creates a well-defined chiral environment that influences the stereochemical outcome of subsequent reactions.[]

The key intermediate, this compound, incorporates this D-menthol moiety. Its full chemical name is (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester.[8][9] The bulky and sterically demanding nature of the D-menthol group effectively shields one face of the reacting molecule, thereby directing the incoming nucleophile (the silylated 5-fluorocytosine base) to the opposite, less hindered face. This steric hindrance is the fundamental principle behind the diastereoselectivity of the glycosylation reaction.

Diagram 1: The Concept of a Chiral Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

The Synthetic Pathway to ent-Emtricitabine via the D-Menthol Ester Intermediate

The synthesis of ent-Emtricitabine leveraging the D-menthol chiral auxiliary can be broadly divided into three key stages:

-

Formation of the Diastereomeric Intermediate: The synthesis begins with the preparation of a racemic or prochiral 1,3-oxathiolane derivative, which is then esterified with D-menthol. This is followed by a crucial glycosylation reaction with a protected 5-fluorocytosine to yield a mixture of diastereomers, where the desired (2S,5R) isomer, this compound, is the major product.

-

Diastereomeric Resolution: The desired diastereomer is separated from the undesired ones, typically through crystallization, owing to the different physicochemical properties of the diastereomers.

-

Removal of the Chiral Auxiliary and Final Conversion: The D-menthol auxiliary is cleaved from the purified diastereomer, usually via reduction, to afford ent-Emtricitabine.

Diagram 2: Synthetic Pathway Overview

Caption: Key stages in the synthesis of ent-Emtricitabine.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis adapted from established methodologies.[8] Researchers should conduct their own risk assessments and optimizations.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate | - | - | 1.0 |

| 5-Fluorocytosine | 2022-85-7 | 129.09 | 1.1 |

| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.4 | 3.1 |

| Trimethylsilyl chloride (TMSCl) | 75-77-4 | 108.64 | - |

| Zirconium tetrachloride (ZrCl4) | 10026-11-6 | 233.04 | 0.5 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |

| Triethylamine (TEA) | 121-44-8 | 101.19 | As needed |

| Methanol | 67-56-1 | 32.04 | Solvent |

| n-Heptane | 142-82-5 | 100.21 | Solvent |

| Water | 7732-18-5 | 18.02 | Quenching/Washing |

Procedure:

-

Silylation of 5-Fluorocytosine:

-

In a nitrogen-purged reactor, charge 5-fluorocytosine (1.1 eq), hexamethyldisilazane (3.1 eq), and a catalytic amount of trimethylsilyl chloride.

-

Heat the mixture to 120-130 °C until a clear solution is obtained.

-

Remove excess reagents under vacuum to yield the silylated 5-fluorocytosine residue.

-

Dissolve the residue in dichloromethane to form Solution A .

-

-

Preparation of the Reaction Mixture:

-

In a separate nitrogen-purged reactor, charge (2S,5S)-(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq), dichloromethane, and zirconium tetrachloride (0.5 eq) to form Solution B .

-

-

Glycosylation Reaction:

-

Slowly add Solution A to Solution B at room temperature.

-

Stir the reaction mixture for approximately 6 hours, monitoring the progress by HPLC or TLC.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture and quench with pre-cooled water.

-

Adjust the pH to 8-8.5 with triethylamine.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water.

-

Concentrate the organic layer under vacuum.

-

-

Crystallization and Purification:

-

Dissolve the residue in methanol and n-heptane.

-

Add water to induce precipitation.

-

Filter the solid, wash sequentially with water and n-heptane.

-

Dry the solid under vacuum to obtain this compound.

-

Expected Outcome:

This procedure should yield the target intermediate as a white to off-white solid with high chiral purity (typically >99%).[8]

Conclusion

This compound is a critical intermediate in the stereocontrolled synthesis of ent-Emtricitabine. The strategic use of D-menthol as a chiral auxiliary provides an efficient and scalable method for establishing the desired stereochemistry at the C5 position of the 1,3-oxathiolane ring during the crucial glycosylation step. The principles of steric hindrance and diastereomeric resolution are expertly applied to achieve high enantiomeric purity in the final product. A thorough understanding of the role of this intermediate and the associated synthetic methodologies is essential for researchers and professionals in the field of antiviral drug development and manufacturing.

References

-

Wikipedia. (2024). Chiral auxiliary. [Link]

-

Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(1), 337-342. [Link]

-

Singh, S., & Kumar, V. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

- Merli, V., & Pessina, F. (2009). Process and intermediates for preparing emtricitabine. U.S. Patent No. 7,534,885 B2. Washington, DC: U.S.

-

Gao, Y., et al. (2019). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Pharmaceutics, 11(11), 578. [Link]

-

He, L., et al. (2017). Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models. International Journal of Molecular Sciences, 18(12), 2708. [Link]

-

Bull, J. A., & Croft, R. A. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 2(10), 2200-2225. [Link]

- Li, J., & Wang, Y. (2010). Method for synthesizing emtricitabine intermediate.

-

Schäfer, B., & Faria, J. (2022). (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(4), 195-209. [Link]

-

Jiang, X., & Covey, D. F. (2002). Total synthesis of ent-cholesterol via a steroid C,D-ring side-chain synthon. The Journal of Organic Chemistry, 67(14), 4893-4900. [Link]

-

Eidelman, N., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(3), 633-642. [Link]

-

YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]

- 3. 手性助劑 [sigmaaldrich.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 8. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]

- 9. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Prodrug Approach

5-Fluoro ent-Lamivudine Acid D-Menthol Ester is a noteworthy molecule in the landscape of nucleoside analog development. As an intermediate in the synthesis of ent-Emtricitabine, a nucleoside reverse transcriptase inhibitor, its unique chemical architecture warrants a thorough investigation of its physicochemical properties.[1][2] The conjugation of 5-Fluoro ent-Lamivudine with D-menthol, a well-regarded permeation enhancer, suggests a strategic prodrug approach.[3][4] This design could potentially enhance the oral bioavailability of the parent compound by increasing its lipophilicity and facilitating its transport across biological membranes.[5]

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. We will delve into the critical parameters that dictate a drug candidate's success, from its fundamental properties to its stability profile. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and are designed to provide a robust understanding of this promising compound.

Core Physicochemical Properties: The Foundation of Developability

A comprehensive understanding of a compound's intrinsic properties is the bedrock of successful drug development. For this compound, the following parameters are of paramount importance.

Identity and Structure

| Property | Value | Source |

| CAS Number | 764659-79-2 | [6][7] |

| Molecular Formula | C18H26FN3O4S | [1][6] |

| Molecular Weight | 399.48 g/mol | [1][6] |

| Predicted Density | 1.47 ± 0.1 g/cm³ | [6] |

| Predicted Boiling Point | 508.5 ± 60.0 °C | [6] |

| Predicted pKa | 2.40 ± 0.10 | [6] |

Solubility: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. Given that this compound is a prodrug designed for oral administration, its solubility in aqueous and organic solvents must be meticulously evaluated.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Solvent Selection: A range of solvents should be employed, including purified water, biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid), and pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, DMSO, methanol).[8]

-

Equilibrium Method (Shake-Flask):

-

Add an excess of the compound to each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Solubility Profile

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | To be determined |

| Purified Water | 37 | To be determined |

| Simulated Gastric Fluid (pH 1.2) | 37 | To be determined |

| Simulated Intestinal Fluid (pH 6.8) | 37 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

| DMSO | 25 | Reported as soluble[8] |

| Methanol | 25 | Reported as soluble[8] |

Lipophilicity: The Key to Membrane Permeation

The lipophilicity of a drug molecule, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial predictor of its ability to cross biological membranes.[5] As a menthol ester prodrug, this compound is expected to exhibit increased lipophilicity compared to its parent compound.

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

System Selection: The n-octanol/water system is the gold standard for LogP and LogD determination.

-

pH Selection: Determine the LogD at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 5.5, 6.8, 7.4) to understand the impact of ionization on partitioning.

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add an equal volume of n-octanol.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge to separate the two phases.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.

-

-

Calculation: LogD = log ([Compound]octanol / [Compound]aqueous)

Data Presentation: Lipophilicity Profile

| pH | LogD |

| 1.2 | To be determined |

| 5.5 | To be determined |

| 6.8 | To be determined |

| 7.4 | To be determined |

Analytical Methodologies: Ensuring Accuracy and Precision

Robust analytical methods are essential for the accurate quantification and characterization of this compound. Drawing parallels from the well-established methods for Lamivudine and other nucleoside analogs, a combination of chromatographic and spectroscopic techniques is recommended.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method will be the workhorse for purity assessment, quantification in solubility and stability studies, and monitoring reaction kinetics.

Proposed HPLC Method Parameters:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 4) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at an appropriate wavelength (e.g., 271 nm, the absorption maxima for Lamivudine).[11][12] A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 20 µL.[12]

Workflow for HPLC Method Development

Caption: A stepwise workflow for the development and validation of an HPLC method.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural confirmation and identification of potential degradation products or metabolites.[13][14]

Stability Profile: Ensuring Product Quality and Shelf-Life

The chemical stability of this compound under various environmental conditions is a critical quality attribute that must be thoroughly investigated.[13][15] As an ester prodrug, it is particularly important to assess its susceptibility to hydrolysis.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Samples are withdrawn at various time points and analyzed by a validated stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Workflow for Stability Testing

Caption: A comprehensive workflow for assessing the stability of a drug substance.

Conclusion

The physicochemical characterization of this compound is a critical endeavor in its development as a potential therapeutic agent. The experimental frameworks and analytical methodologies detailed in this guide provide a robust starting point for researchers. A thorough understanding of its solubility, lipophilicity, and stability will be instrumental in formulating a safe, effective, and stable dosage form, ultimately paving the way for its successful translation from the laboratory to the clinic.

References

-

Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. Available at: [Link]

-

Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science and Technology. Available at: [Link]

-

Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. National Institutes of Health. Available at: [Link]

-

Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Europe PMC. Available at: [Link]

-

Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. Available at: [Link]

-

Comparative application of derivative spectrophotometric and HPLC techniques for the simultaneous determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combination tablets. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. International Journal of Creative Research Thoughts. Available at: [Link]

-

Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. MDPI. Available at: [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health. Available at: [Link]

-

Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]

-

ent-lamivudine suppliers USA. LookChem. Available at: [Link]

-

Lamivudine. PubChem. Available at: [Link]

-

Menthol and Its Derivatives: Exploring the Medical Application Potential. National Institutes of Health. Available at: [Link]

-

Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. OUCI. Available at: [Link]

-

Prodrugs of scutellarin: Ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats. OUCI. Available at: [Link]

-

CAS No : 764659-79-2 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. ent-lamivudine suppliers USA [americanchemicalsuppliers.com]

- 3. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs of scutellarin: Ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestin… [ouci.dntb.gov.ua]

- 5. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. labsolu.ca [labsolu.ca]

- 9. rjptonline.org [rjptonline.org]

- 10. openaccesspub.org [openaccesspub.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of CAS 764659-79-2: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound with CAS number 764659-79-2, identified as 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. As a potential impurity in the manufacturing of the antiretroviral drugs Lamivudine and Emtricitabine, its thorough characterization is critical for quality control and regulatory compliance in the pharmaceutical industry. This document synthesizes information from established spectroscopic principles and data from structurally related compounds to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols and data interpretation strategies are presented to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar compounds.

Introduction: The Significance of Impurity Profiling

The compound registered under CAS number 764659-79-2 is chemically named (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester, also known as this compound. It is recognized as a process-related impurity or a potential degradation product of Lamivudine or Emtricitabine, both of which are crucial nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV/AIDS and Hepatitis B.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Therefore, the unambiguous identification and quantification of such impurities are paramount during drug development and manufacturing.

Spectroscopic techniques are the cornerstone of chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) reveals the molecular weight and provides insights into the fragmentation patterns, aiding in structural elucidation. This guide will delve into the predicted spectroscopic data for CAS 764659-79-2, offering a comprehensive reference for its identification.

Molecular Structure and Key Functional Groups

The structure of this compound combines three key moieties: a 5-fluorocytosine base, an oxathiolane ring, and a D-menthol ester group. Understanding the contribution of each part is essential for interpreting the spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of CAS 764659-79-2 are based on the known spectral data of Lamivudine, Emtricitabine, 5-fluorocytosine, and menthol derivatives.[4][5][6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum will be complex due to the presence of multiple chiral centers and overlapping signals. The use of a high-field NMR spectrometer (≥500 MHz) is recommended for better resolution.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| 5-Fluorocytosine Moiety | ||||

| H-6 | ~ 7.5 - 8.0 | d | J(H-C-C-F) ≈ 5-7 | Doublet due to coupling with the adjacent fluorine atom. |

| -NH₂ | ~ 7.0 - 7.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| Oxathiolane Ring | ||||

| H-5' | ~ 6.0 - 6.5 | t | J ≈ 5-6 | Triplet, deshielded by the nitrogen of the cytosine base. |

| H-2' | ~ 5.2 - 5.5 | t | J ≈ 4-5 | Triplet, deshielded by two oxygen atoms. |

| H-4'α, H-4'β | ~ 3.0 - 3.5 | m | - | Complex multiplet due to diastereotopic nature. |

| D-Menthol Moiety | ||||

| H-1'' (ester linkage) | ~ 4.5 - 5.0 | m | - | Deshielded proton adjacent to the ester oxygen. |

| Isopropyl CH | ~ 1.5 - 2.0 | m | - | Multiplet due to coupling with adjacent protons. |

| Cyclohexyl protons | ~ 0.8 - 2.2 | m | - | Complex region with overlapping multiplets. |

| Methyl protons (menthol) | ~ 0.7 - 1.0 | d, t | J ≈ 6-7 | Doublets and triplets for the different methyl groups. |

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for CAS 764659-79-2.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The fluorine atom will cause splitting of the adjacent carbon signals (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| 5-Fluorocytosine Moiety | ||

| C-2 (C=O) | ~ 155 - 160 | Carbonyl carbon of the pyrimidinone ring. |

| C-4 (C-NH₂) | ~ 160 - 165 | Carbon attached to the amino group. |

| C-5 (C-F) | ~ 135 - 145 (d, ¹J(C-F) ≈ 220-250 Hz) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-6 | ~ 95 - 105 (d, ²J(C-F) ≈ 20-30 Hz) | Carbon adjacent to the fluorinated carbon, showing a smaller two-bond C-F coupling. |

| Oxathiolane Ring | ||

| C-5' | ~ 85 - 90 | Carbon attached to the nitrogen of the cytosine base. |

| C-2' | ~ 80 - 85 | Carbon attached to two oxygen atoms. |

| C-4' | ~ 35 - 40 | Methylene carbon in the oxathiolane ring. |

| D-Menthol Moiety | ||

| C=O (ester) | ~ 170 - 175 | Ester carbonyl carbon. |

| C-1'' (ester linkage) | ~ 75 - 80 | Carbon of the menthol moiety attached to the ester oxygen. |

| Isopropyl and Cyclohexyl Carbons | ~ 15 - 50 | Aliphatic carbons of the menthol ring and isopropyl group. |

Table 2: Predicted ¹³C NMR chemical shifts for CAS 764659-79-2.

Figure 2: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups. The predicted IR absorption bands for CAS 764659-79-2 are based on the characteristic frequencies of its constituent functional groups.[8][9][10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 (broad) | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (ester) | 1735 - 1750 | Stretching |

| C=O (amide) | 1650 - 1680 | Stretching |

| C=C, C=N | 1500 - 1650 | Stretching |

| C-F | 1000 - 1100 | Stretching |

| C-O (ester) | 1150 - 1250 | Stretching |

| C-S | 600 - 800 | Stretching |

Table 3: Predicted major IR absorption bands for CAS 764659-79-2.

The presence of a strong band around 1740 cm⁻¹ for the ester carbonyl and a broader band around 1660 cm⁻¹ for the amide carbonyl will be key distinguishing features. The N-H stretching of the primary amine will appear as a broad absorption in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[12][13][14] For CAS 764659-79-2, with a molecular formula of C₁₈H₂₆FN₃O₄S, the expected exact mass is 399.1628.

Predicted Fragmentation Pattern

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 400.1706. The major fragmentation pathways are likely to involve the cleavage of the ester bond and fragmentation of the oxathiolane and cytosine rings.

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Key Predicted Fragments:

-

m/z 400: [M+H]⁺, the protonated molecular ion.

-

m/z 244: Loss of the menthol group via cleavage of the ester linkage.

-

m/z 155: The menthoxy fragment cation.

-

m/z 130: The protonated 5-fluorocytosine base.

The presence of these key fragments in the tandem mass spectrum (MS/MS) would provide strong evidence for the proposed structure.

Experimental Protocols

To acquire the spectroscopic data discussed in this guide, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series) with a field strength of at least 400 MHz.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: If necessary for complete assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Fisher Nicolet iS5).

-

Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation in positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire full scan mass spectra and tandem mass spectra (MS/MS) of the parent ion of interest.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for CAS 764659-79-2, this compound. While experimental verification is essential, this comprehensive analysis, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and interpretations presented herein are designed to facilitate this crucial aspect of drug development and manufacturing.

References

-

Asian Journal of Pharmaceutical Research. (n.d.). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Lamivudine-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). ssNMR spectra of (a) lamivudine, (b) efavirenz and (c) mixture. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectrophotometric simultaneous determination of Tenofovir disoproxil fumarate and Emtricitabine in combined tablet dosage form by ratio derivative, first order derivative and absorbance corrected methods and its application to dissolution study. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lamivudine. Retrieved from [Link]

-

New Drug Approvals. (2016, March 18). LAMIVUDINE. Retrieved from [Link]

-

Asian Pacific Journal of Health Sciences. (n.d.). Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem. Retrieved from [Link]

-

BMC Chemistry. (n.d.). Application of signal processing techniques for the spectroscopic analysis of dolutegravir and lamivudine. Retrieved from [Link]

-

DovePress. (n.d.). Optimization and Characterization of Lamivudine-Loaded TCS-PEG/MMT Polymeric Nanocomposites for Enhanced Antiretroviral Therapy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). FTIR Study on Nucleotide Analogues. 1. Spectral Characterization of Dinucleoside Methylphosphonates and Dinucleoside 5′- Methylenephosphonates in Solution and in Solid Phase. Retrieved from [Link]

-

ACS Publications. (2020, May 13). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

-

SAGE Journals. (n.d.). Emtricitabine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans. PubMed. Retrieved from [Link]

-

FIP. (2011, February 9). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). FTIR Study on Nucleotide Analogues. 1. Spectral Characterization of Dinucleoside Methylphosphonates and Dinucleoside 5'- Methylenephosphonates in Solution and in Solid Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of selected fatty acid methyl esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, April 18). Lamivudine. LiverTox. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Simultaneous determination of emtricitabine and tenofovir by area under curve and dual wavelength spectrophotometric method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Retrieved from [Link]

-

ACS Publications. (2020, December 4). Mass Spectrometry-Based Structural Virology. Analytical Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Key factors in FTIR spectroscopic analysis of DNA: the sampling technique, pretreatment temperature and sample concentration. Analytical Methods. Retrieved from [Link]

-

Oxford Academic. (n.d.). Utilization of Chemometric-Aided UV Spectrophotometric Methods for Concurrent Assessment of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir, and Cobicistat in Tablet Formulation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Menthyl acetate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. Retrieved from [Link]

-

MDPI. (2022, January 26). Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]

-

American Chemical Society. (2025, December 16). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones.... Retrieved from [Link]

-

Wiley Online Library. (n.d.). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Oxathiolane. Retrieved from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

Sources

- 1. lamivudine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 5-Fluorocytosine(2022-85-7) 1H NMR [m.chemicalbook.com]

- 7. preprints.org [preprints.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Key factors in FTIR spectroscopic analysis of DNA: the sampling technique, pretreatment temperature and sample concentration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester.

An In-Depth Technical Guide to the Stereochemistry of 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester

Authored by: Senior Application Scientist, Gemini Division

Abstract

The stereochemical integrity of nucleoside analogues is paramount to their therapeutic efficacy and safety. Lamivudine (3TC), the (-)-β-L-enantiomer of 2',3'-dideoxy-3'-thiacytidine, is a cornerstone of antiretroviral therapy, yet its enantiomer, ent-Lamivudine, is significantly less active and more cytotoxic. The synthesis of enantiomerically pure nucleoside analogues therefore represents a critical challenge in medicinal chemistry. This technical guide provides a comprehensive examination of the stereochemical control exerted during the synthesis of 5-Fluoro-ent-Lamivudine, with a specific focus on the pivotal role of D-menthol as a chiral auxiliary. We will dissect the mechanistic rationale behind diastereoselective synthesis, provide detailed experimental protocols, and outline the analytical techniques required for rigorous stereochemical assignment.

Introduction: The Primacy of Stereochemistry in Nucleoside Analogue Therapeutics

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B.[1][2][3] Its biological activity is exclusively associated with the (-)-β-L-enantiomer, which acts as a chain terminator for viral reverse transcriptase. The corresponding (+)-β-D-enantiomer, ent-Lamivudine, exhibits drastically reduced antiviral activity and higher host cell toxicity. This stark difference underscores a fundamental principle in pharmacology: stereochemistry is a critical determinant of biological function.

The introduction of a fluorine atom at the C5 position of the cytosine base is a common strategy in medicinal chemistry aimed at modulating the electronic properties, metabolic stability, and antiviral spectrum of nucleoside analogues.[4][5][6] However, this modification adds another layer of complexity to the synthesis, demanding precise control over multiple stereocenters.

Achieving enantiomeric purity is a significant synthetic hurdle. While methods like enzymatic kinetic resolution have been employed, diastereoselective synthesis using a chiral auxiliary offers a robust and scalable alternative.[1][7] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] Among the most reliable and cost-effective chiral auxiliaries is (-)-menthol and its isomers, which are derived from the chiral pool of naturally occurring terpenes.[9][10][11][12]

This guide will provide an in-depth analysis of the stereocontrolled synthesis of the (2S,5R)-diastereomer of 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid D-menthol ester, a key intermediate in the synthesis of 5-Fluoro-ent-Lamivudine.[13] We will explore the causality behind the use of D-menthol, detail the necessary experimental protocols, and describe the analytical methods for stereochemical validation.

The Synthetic Challenge: Controlling Stereocenters in the 1,3-Oxathiolane Ring

The core of Lamivudine and its analogues is the 1,3-oxathiolane ring, which contains two critical stereocenters: C2 and C5 (IUPAC numbering; C2' and C4' in traditional nucleoside nomenclature). The relative stereochemistry between the substituent at C2 and the nucleobase at C5 determines whether the analogue is a cis or trans isomer. For Lamivudine, the desired biological activity resides in the cis isomer, where the nucleobase and the CH₂OH group (or its precursor) are on the same side of the ring.[14]

The primary strategies to obtain the enantiomerically pure cis-isomer include:

-

Resolution of a Racemic Mixture: Separating the desired enantiomer from a racemic mixture of the final product, often through enzymatic methods or chiral chromatography.[1][15]

-

Asymmetric Synthesis: Using chiral catalysts or reagents to create the desired stereocenters from an achiral starting material.

-

Diastereoselective Synthesis: Employing a chiral auxiliary to convert a racemic intermediate into a mixture of diastereomers, which can be separated based on their different physical properties (e.g., solubility, chromatographic behavior). This is the focus of our guide.[7][16][17]

D-Menthol: A Workhorse Chiral Auxiliary

D-menthol, the enantiomer of the more common L-menthol, is an ideal chiral auxiliary for several reasons. Its rigid cyclohexane chair conformation, decorated with three well-defined stereocenters, creates a sterically demanding and predictable chiral environment.[10][18][19] It is readily available, inexpensive, and can often be recovered and reused after it has served its purpose.[9][12]

When D-menthol is esterified with a racemic prochiral substrate, such as 1,3-oxathiolane-2-carboxylic acid, it forms two diastereomers. These diastereomers are no longer mirror images and possess distinct physical and spectroscopic properties, which allows for their physical separation. More importantly, the bulky and conformationally locked D-menthol moiety effectively shields one face of the 1,3-oxathiolane ring, directing the subsequent N-glycosylation reaction to occur with high facial selectivity.

// Nodes Prochiral [label="Prochiral Substrate\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Chiral Auxiliary\n(e.g., D-Menthol)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [shape=ellipse, label="Coupling\n(Esterification)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Diastereomers [label="Mixture of Diastereomers\n(R,S') and (S,S')", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [shape=ellipse, label="Separation\n(Crystallization/\nChromatography)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Dia [label="Single Diastereomer\n(e.g., R,S')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired_Dia [label="Other Diastereomer\n(e.g., S,S')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [shape=ellipse, label="Stereoselective\nReaction\n(Glycosylation)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Dia [label="Product Diastereomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [shape=ellipse, label="Auxiliary\nCleavage", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Enantiopure\nFinal Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recovered_Aux [label="Recovered\nAuxiliary", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Prochiral -> Coupling; Auxiliary -> Coupling; Coupling -> Diastereomers; Diastereomers -> Separation; Separation -> Desired_Dia [label="Isolate"]; Separation -> Undesired_Dia [label="Discard or\nEpimerize"]; Desired_Dia -> Reaction; Reaction -> Product_Dia; Product_Dia -> Cleavage; Cleavage -> Final_Product; Cleavage -> Recovered_Aux [style=dashed]; }

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis and Diastereoselective Glycosylation: Protocol and Rationale

The synthesis of 5-Fluoro-ent-Lamivudine via its D-menthol ester intermediate is a multi-step process requiring careful control of reaction conditions to ensure high diastereoselectivity.

// Nodes node_A [label="Racemic 1,3-Oxathiolane\n-2-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="D-Menthol", fillcolor="#FBBC05", fontcolor="#202124"]; node_C [label="Step 1: Esterification", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_D [label="Diastereomeric Mixture\nof Menthyl Esters", fillcolor="#F1F3F4", fontcolor="#202124"]; node_E [label="Step 2: Resolution", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_F [label="Desired Diastereomer\n(2S,5R)-Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_G [label="5-Fluorocytosine\n(Silylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_H [label="Step 3: N-Glycosylation", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_I [label="Protected Intermediate\n(5-Fluoro ent-Lamivudine\nAcid D-Menthol Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_J [label="Step 4: Deprotection", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_K [label="5-Fluoro-ent-Lamivudine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_A -> node_C; node_B -> node_C; node_C -> node_D; node_D -> node_E; node_E -> node_F [label="via Crystallization"]; node_F -> node_H; node_G -> node_H; node_H -> node_I [label="cis-selective"]; node_I -> node_J; node_J -> node_K; }

Figure 2: Key stages in the diastereoselective synthesis of 5-Fluoro-ent-Lamivudine.

Protocol 1: Diastereoselective Synthesis

Step 1: Esterification with D-Menthol

-

Rationale: To covalently link the chiral auxiliary to the racemic 1,3-oxathiolane core, creating a pair of separable diastereomers.

-

Methodology:

-

Suspend racemic trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride.

-

In a separate flask, dissolve D-menthol and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.

-

Slowly add the acyl chloride solution to the D-menthol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove salts and purify the resulting diastereomeric ester mixture by column chromatography.

-

Step 2: Diastereomeric Resolution

-

Rationale: To isolate the single, desired diastereomer. This is the key resolution step, leveraging the different physicochemical properties of the diastereomers.

-

Methodology:

-

Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then further cool to 0-4 °C to induce crystallization.

-

The less soluble diastereomer will crystallize out. Collect the crystals by filtration.

-

Analyze the mother liquor and the crystals by chiral HPLC to determine the diastereomeric excess (d.e.) of the isolated solid.

-

Repeat the recrystallization process until the desired d.e. (>99%) is achieved.

-

Step 3: Stereoselective N-Glycosylation

-

Rationale: To form the crucial C-N bond between the 1,3-oxathiolane ring and the 5-fluorocytosine base. The steric bulk of the D-menthol ester directs the base to attack from the less hindered face, ensuring a cis configuration.

-

Methodology:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 5-fluorocytosine in anhydrous acetonitrile.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation of the nucleobase.

-

Cool the solution to 0 °C and add a solution of the resolved (2S,5R)-menthyl ester intermediate from Step 2.

-

Add a Lewis acid catalyst (e.g., TMSI or additional TMSOTf) to promote the coupling reaction.[1]

-

Stir the reaction at low temperature and monitor its progress by HPLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography to yield the target compound: (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid D-Menthol Ester.[13]

-

Rigorous Stereochemical Characterization

Unambiguous confirmation of the relative and absolute stereochemistry is non-negotiable. A combination of chromatographic and spectroscopic methods is required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of intermediates and the final product.

-

Principle: Utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose, to differentially interact with stereoisomers, leading to different retention times.[3]

-

Application:

-

To quantify the diastereomeric excess (d.e.) of the menthyl ester after crystallization.

-

To determine the enantiomeric excess (e.e.) of the final 5-Fluoro-ent-Lamivudine after cleavage of the auxiliary.

-

-

Typical Conditions: A common CSP is Chiralpak IA or a similar column, with a mobile phase consisting of a mixture of hexane/isopropanol or supercritical CO₂/methanol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the 1,3-oxathiolane ring.[20][21]

-

¹H NMR Coupling Constants (J-values): The coupling constant between the protons at C2 and C5 (H-2 and H-5) is diagnostic. For cis isomers, a small coupling constant (typically J < 2 Hz) is observed due to an approximate 90° dihedral angle. For trans isomers, a larger coupling constant (typically J > 5 Hz) is expected.

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can confirm spatial proximity. For the cis isomer, an NOE correlation will be observed between H-2 and H-5, indicating they are on the same face of the ring. This correlation is absent in the trans isomer.[22]

-

¹⁹F NMR: The presence of the fluorine atom provides an additional, highly sensitive NMR handle for structural confirmation and purity analysis.

X-ray Crystallography

When a single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous assignment of both relative and absolute stereochemistry.[23][24][25] It offers a three-dimensional map of the molecule, confirming connectivity, conformation, and the precise spatial arrangement of all atoms.

| Analytical Technique | Parameter Measured | Expected Result for Desired (2S,5R) Intermediate |

| Chiral HPLC | Diastereomeric Excess (d.e.) | > 99% after resolution |

| ¹H NMR | H-2 / H-5 Coupling Constant (J) | Small value, typically < 2 Hz, indicating cis relationship |

| 2D NOESY NMR | H-2 ↔ H-5 Correlation | Strong NOE cross-peak observed |

| X-ray Crystallography | Absolute Configuration | Unambiguous confirmation of (2S, 5R) configuration |

Conclusion: A Robust Strategy for Stereochemical Control

The use of a D-menthol ester as a chiral auxiliary represents an elegant and effective strategy for the diastereoselective synthesis of 5-Fluoro-ent-Lamivudine. This approach hinges on the fundamental principle of converting a difficult-to-separate enantiomeric mixture into a readily separable pair of diastereomers. The steric influence of the D-menthol moiety provides a predictable and highly efficient means of controlling the stereochemistry during the critical N-glycosylation step, ensuring the formation of the desired cis-nucleoside analogue. The combination of meticulous synthetic execution and rigorous analytical characterization, as outlined in this guide, is essential for the development of enantiomerically pure pharmaceutical agents where stereochemistry dictates therapeutic success.

References

- The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. Benchchem.

- Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution.

- Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry.

- Applications of Menthol in Synthetic Chemistry.

- Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach.

- Ligand-Receptor Interactions of Lamivudine: A View from Charge Density Study and QM/MM Calculations.

- Lecture 4 Menthol. YouTube.

- Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution.

- Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance.

- Numerous stereoselective synthesis with menthol as a chiral organocatalyst.

- Crystalline form of lamivudine.

- Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate.

- menthol: Industrial synthesis routes and recent development. Royal Society of Chemistry.

- Co-Crystals of Lamivudine and Zidovudine. Scribd.

- 5-Fluoro ent-Lamivudine Acid D-Menthol Ester CAS 764659-79-2.

- Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. MDPI.

- Process for stereoselective synthesis of lamivudine.

- Lamivudine diastereoselective synthesis method.

- The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies.

- Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.

- (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.

- Nuclear Magnetic Resonance Spectroscopy. Encyclopedia.pub.

- Chiral auxiliary. Wikipedia.

- A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.

- NMR Methods for Stereochemical Assignments.

- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermedi

Sources

- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 2. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.usbio.net [cdn.usbio.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 17. CN101544632A - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. d-nb.info [d-nb.info]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Ligand-Receptor Interactions of Lamivudine: A View from Charge Density Study and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US8158607B2 - Crystalline form of lamivudine - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

An In-Depth Technical Guide to the Application of D-Menthol as a Chiral Auxiliary in Nucleoside Synthesis

For researchers, scientists, and professionals in drug development, achieving stereochemical control is a cornerstone of modern synthetic chemistry, particularly in the synthesis of nucleoside analogues where biological activity is intimately tied to specific stereoisomers. This guide provides a detailed exploration of the principles and practical applications of using D-menthol and its enantiomer, L-menthol, as effective chiral auxiliaries. We will delve into the mechanistic basis of their stereodirecting influence and present a field-proven example in the industrial synthesis of a key antiviral nucleoside, demonstrating the tangible impact of this classic chiral auxiliary.

Most biological molecules, including the nucleosides that form the building blocks of DNA and RNA, are chiral. Consequently, their therapeutic analogues often exhibit desired activity in only one of two possible enantiomeric forms.[1] Asymmetric synthesis aims to selectively produce a single desired stereoisomer. One of the most reliable strategies to achieve this is through the use of a chiral auxiliary.[2][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[4] The inherent chirality of the auxiliary creates a biased steric environment, directing subsequent reactions to occur on one face of the substrate over the other. This process involves three key stages:

-

Attachment: The chiral auxiliary is covalently bonded to the starting material.

-

Diastereoselective Transformation: The key bond-forming reaction occurs, with the auxiliary guiding the formation of one diastereomer in excess.

-

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered for reuse.[5]

(-)-Menthol, a naturally abundant and inexpensive monoterpene, and its derivatives are classic examples of such auxiliaries, valued for their effectiveness and reliability.[6]

Mechanism of Stereodirection: The Role of Steric Hindrance

The stereodirecting power of menthol-based auxiliaries is primarily rooted in steric hindrance.[6] The bulky and conformationally rigid cyclohexane ring of the menthol group effectively shields one face of the reactive center to which it is attached. This forces incoming reagents to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity.[6] The predictable nature of this steric control makes menthol a valuable tool for building complex chiral molecules.[6]

Core Application: L-Menthol in the Stereoselective Synthesis of Emtricitabine

A prominent and illustrative example of menthol's application in nucleoside synthesis is its use in the industrial production of Emtricitabine (FTC). Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[7] Its biological activity is highly dependent on its specific β-L-configuration. The synthesis of its chiral oxathiolane ring is a critical step that relies on L-menthol as a chiral auxiliary to establish the correct stereochemistry.[7]

The Synthetic Strategy

The core of the strategy involves using L-menthol to control the stereochemistry of a key intermediate, a 5-hydroxy-oxathiolane derivative. This is achieved by first preparing an L-menthyl glyoxylate ester, which then undergoes a diastereoselective reaction to form the desired chiral ring system.[7]

Caption: Workflow for Emtricitabine synthesis using L-menthol.

Experimental Protocol: Synthesis of the Chiral Oxathiolane Intermediate

The following protocol outlines the key steps for the diastereoselective synthesis of the 5-hydroxy-oxathiolane intermediate, adapted from the described industrial synthesis.[7]

Step 1: Preparation of L-Menthyl Glyoxylate Hydrate (20)

-

To a solution of L-menthol (1.0 eq) in a suitable solvent (e.g., toluene), add glyoxylic acid (1.0-1.2 eq).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude L-menthyl glyoxylate hydrate (20). This product can often be used in the next step without further purification.

Step 2: Diastereoselective Formation of 5-Hydroxy-oxathiolane (22)

-

Dissolve the crude L-menthyl glyoxylate hydrate (20) (1.0 eq) and dithiane diol (1.0 eq) in a suitable solvent (e.g., n-hexane).

-

Add a catalytic amount of triethylamine (Et₃N).

-

Stir the mixture at room temperature. The desired diastereomer (22) will selectively crystallize out of the solution.

-

Filter the solid precipitate and wash with cold n-hexane to isolate the pure, desired diastereomer (22).

Mechanism of Diastereoselection

The high diastereoselectivity of the cyclization step is a direct consequence of the steric influence of the L-menthol auxiliary. The bulky isopropyl and methyl groups of the menthyl moiety create a highly constrained chiral environment around the ester. During the reaction with the dithiane diol, the approach of the nucleophile is directed to the less hindered face of the glyoxylate, leading to the preferential formation of the (2R, 5S) diastereomer. The subsequent crystallization of this specific diastereomer from the reaction mixture further enhances the diastereomeric purity.

Caption: Steric hindrance model for diastereoselection.

Quantitative Data

The effectiveness of this chiral auxiliary-driven strategy is evident in the high stereoselectivity achieved in the subsequent glycosylation step, which is a direct result of the high purity of the chiral intermediate.

| Reaction Step | Product | Diastereomeric/Isomeric Ratio | Reference |

| Glycosylation | Glycosylated Product (25) | β (desired) : α (undesired) = 10 : 1 | [7] |

Auxiliary Cleavage and Completion of the Synthesis

Following the successful coupling of the chiral oxathiolane intermediate (23, derived from 22) with silylated 5-fluorocytosine, the synthesis of Emtricitabine is completed.[7] The final key step involves the reduction of the 5'-ester group, which also serves to cleave the menthol auxiliary. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in ethanol.[7] The cleaved L-menthol can then potentially be recovered and recycled, a key principle for an efficient chiral auxiliary.

Advantages and Limitations

The use of D/L-menthol as a chiral auxiliary in this context offers several advantages:

-

High Diastereoselectivity: It provides excellent control over the formation of the desired stereocenter.[7]

-

Availability and Cost: As a natural product, (-)-menthol is readily available and relatively inexpensive.[6]

-

Robust and Scalable: The demonstrated application in an industrial synthesis highlights its reliability and scalability.[7]

However, there are also limitations inherent to the use of stoichiometric chiral auxiliaries:

-

Additional Synthetic Steps: The process requires separate steps for the attachment and cleavage of the auxiliary.[5]

-

Atom Economy: The use of a stoichiometric auxiliary reduces the overall atom economy of the synthesis.

Conclusion

D-menthol and its enantiomer L-menthol remain powerful and relevant tools in the field of asymmetric synthesis. As demonstrated by the elegant and efficient synthesis of the Emtricitabine precursor, the well-defined and predictable steric influence of the menthol scaffold provides an authoritative method for establishing critical stereocenters. For researchers in drug development, a thorough understanding of how to leverage such classic chiral auxiliaries is essential for the stereocontrolled synthesis of complex and biologically active nucleoside analogues.

References

-

Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

-

Chemistry For Everyone. (2023). What Are Chiral Auxiliaries? YouTube. Available at: [Link]

-

Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic letters, 8(7), 1487–1490. Available at: [Link]

-

Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Available at: [Link]

-

Dylong, et al. (2022). Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal. Available at: [Link]

-

ResearchGate. (2008). Synthesis of enantiomeric menthol derivatives for forming and probing chiral surfaces. Available at: [Link]

-

MDPI. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]

-

PubMed Central (PMC). (2018). Synthesis of l-Deoxyribonucleosides From d-Ribose. Available at: [Link]

-

ACS Publications. (2023). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. Available at: [Link]

-

Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]

-

PubMed Central (PMC). (2007). Direct and Stereoselective Synthesis of α-Linked 2-Deoxy-Glycosides. Available at: [Link]

-

ACS Publications. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Available at: [Link]

-

Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

-

IRL @ UMSL. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Available at: [Link]

-

PubMed Central (PMC). (2015). Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. Available at: [Link]

-

MDPI. (2010). Thiazolylketol Acetates as Glycosyl Donors: Stereoselective Synthesis of a C-Ketoside. Available at: [Link]

-

ResearchGate. (2018). (PDF) Reagent Controlled Stereoselective Synthesis of α-Glucans. Available at: [Link]

-

Chemical Society Reviews. (2023). Advances in glycoside and oligosaccharide synthesis. Available at: [Link]

-

YouTube. (2017). D.7 Chiral auxiliaries (HL). Available at: [Link]

-

The Haener Group - Universität Bern. (n.d.). Natural Product-like Compound Libraries from D-(-) Ribose. Available at: [Link]

-

YouTube. (2023). What Are Chiral Auxiliaries? Available at: [Link]

Sources

Mechanism of Diastereoselective Synthesis of the Emtricitabine Intermediate: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Procedure – Understanding Stereochemical Control

Emtricitabine (FTC) stands as a cornerstone of antiretroviral therapy, a testament to the power of medicinal chemistry in combating HIV.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is intrinsically linked to its precise three-dimensional structure.[1][3] Specifically, Emtricitabine is the pure (-)-enantiomer with a (2R, 5S) absolute configuration on its 1,3-oxathiolane ring.[3] This stereochemical fidelity is paramount; the other stereoisomers are significantly less active and can introduce unwanted biological effects.

This guide moves beyond a simple recitation of synthetic steps. It is designed to provide a deep, mechanistic understanding of why the synthesis of the key Emtricitabine intermediate is successful. We will dissect the core principles of diastereoselective control, focusing on the most prevalent and industrially scalable method: the chiral auxiliary-mediated approach. Our objective is to equip you, the researcher and drug developer, with the causal logic behind the experimental choices, enabling not just replication, but innovation.

The Central Challenge: Establishing the cis-1,3-Oxathiolane Stereochemistry

The synthesis of Emtricitabine hinges on the construction of its unique 1,3-oxathiolane moiety, which contains two stereocenters at the C2 and C5 positions.[4] The critical challenge is to control the relative stereochemistry between the C2-substituent (which will be reductively converted to a hydroxymethyl group) and the C5-substituent (the 5-fluorocytosine base). The biologically active form requires a cis relationship between these two groups.

Early synthetic routes often produced a racemic mixture of cis isomers, which then required arduous resolution, for instance, through enzymatic methods, to isolate the desired enantiomer.[5][6] However, for industrial-scale production, a more elegant and efficient solution was necessary: a diastereoselective synthesis that directly forges the correct stereochemical arrangement.

The Chiral Auxiliary Strategy: A Masterclass in Stereodirection

The most robust solution to this stereochemical puzzle involves the temporary incorporation of a chiral auxiliary .[7] This is a chiral molecule that covalently attaches to the substrate, directs the stereochemical outcome of a subsequent reaction through steric and electronic effects, and is then cleaved to reveal the desired enantiomerically enriched product.[7] In the case of Emtricitabine, L-menthol is the field-proven chiral auxiliary of choice.[5][8]

The overall workflow can be visualized as a three-act play: introduction of the director (the auxiliary), the key stereodefining scene (glycosylation), and the finale (removal of the director).

Caption: High-level workflow for the chiral auxiliary-based synthesis.

Act I: Forging the Chiral Template

The synthesis begins by creating the 1,3-oxathiolane ring with the L-menthol auxiliary already attached. This typically involves the condensation of L-menthyl glyoxylate with mercaptoacetic acid.[9] This reaction creates the oxathiolane ring, but it results in a mixture of diastereomers at the C2 and C5 positions. The crucial step here is the isolation of the desired diastereomer, (2R, 5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester, which is achieved through fractional crystallization.[5][8] This purification provides the stereochemically pure template needed for the key glycosylation step.

Act II: The Diastereoselective Glycosylation